![molecular formula C19H21FN2O B3574425 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B3574425.png)
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one
Overview
Description
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of the fluorophenyl group in this compound enhances its pharmacological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these intermediates can be achieved using reagents like PhSH (thiophenol), followed by selective intramolecular cyclization to yield the desired product .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group in the compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets. It is known to inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and adenosine regulation . The compound exhibits selectivity towards ENT2 over ENT1, making it a valuable tool in studying these transporters . Molecular docking studies have shown that the binding site of this compound in ENT1 may differ from that of other conventional inhibitors .
Comparison with Similar Compounds
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one can be compared with other similar compounds, such as:
Biological Activity
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one, identified by the compound ID Y030-6131, is a synthetic organic compound with potential pharmacological applications. Its molecular formula is C19H21FN2O, and it has a molecular weight of 312.39 g/mol. This compound has garnered interest due to its structural similarity to known psychoactive agents, particularly those interacting with neurotransmitter systems.
The chemical structure and properties of this compound are summarized in the table below:
Property | Value |
---|---|
Molecular Formula | C19H21FN2O |
Molecular Weight | 312.39 g/mol |
LogP | 3.5038 |
Polar Surface Area | 19.3187 Ų |
Hydrogen Bond Acceptors | 2 |
InChI Key | IRFUJWGZHUYBJE-UHFFFAOYSA-N |
Biological Activity
Research into the biological activity of this compound has primarily focused on its effects on neurotransmitter systems, particularly in relation to monoamine oxidase (MAO) inhibition and its potential as a psychotropic agent.
Monoamine Oxidase Inhibition
A study conducted on related compounds indicated that derivatives containing the piperazine moiety exhibit significant inhibitory activity against MAO-A and MAO-B. For instance, compounds similar to this compound displayed promising selectivity and potency as inhibitors of these enzymes, which are crucial in the metabolism of neurotransmitters such as serotonin and dopamine .
Key Findings:
- Inhibitory Potency: Compounds with similar structures showed IC50 values ranging from 0.013 µM to over 100 µM for MAO-B inhibition.
- Selectivity Index: The selectivity index for some derivatives indicated a preference for MAO-B over MAO-A, making them suitable candidates for treating neurodegenerative disorders like Alzheimer's disease .
Cytotoxicity Studies
Cytotoxicity assessments using various cell lines have been conducted to evaluate the safety profile of this compound. For example, studies on fibroblast cell lines (L929) revealed that while some derivatives exhibited significant cytotoxic effects at higher concentrations, others maintained low toxicity levels even at elevated doses .
Case Studies
Several case studies have explored the pharmacological potential of compounds related to this compound:
-
Study on Nucleoside Transporters:
- Research published in Frontiers in Pharmacology highlighted the role of compounds similar to this one in inhibiting human equilibrative nucleoside transporters (ENTs). These transporters are involved in nucleotide synthesis and adenosine regulation, which are critical for cellular functions and chemotherapy responses .
- Structure-Activity Relationship (SAR) Analysis:
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c20-17-8-4-5-9-18(17)21-12-14-22(15-13-21)19(23)11-10-16-6-2-1-3-7-16/h1-9H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFUJWGZHUYBJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24792653 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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